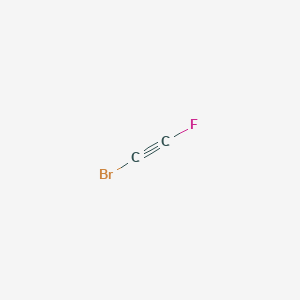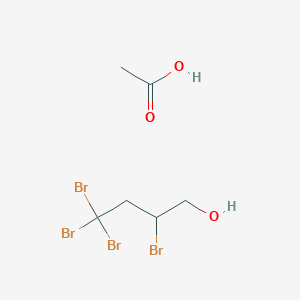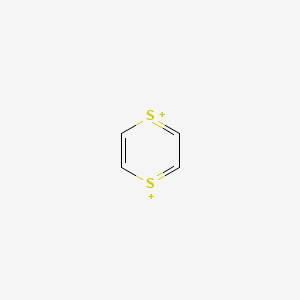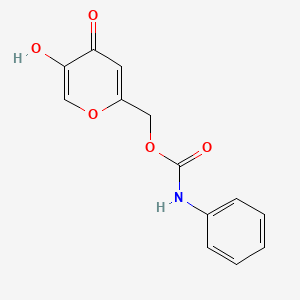
3,5,6-Trimethylhepta-1,2-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trimethylhepta-1,2-dien-4-one is an organic compound with the molecular formula C10H16O. It is also known by other names such as Artemisia ketone and Isoartemisia ketone . This compound is characterized by its unique structure, which includes a heptadienone backbone with three methyl groups attached at positions 3, 5, and 6.
Métodos De Preparación
The synthesis of 3,5,6-Trimethylhepta-1,2-dien-4-one can be achieved through various synthetic routes. One common method involves the isolation of the compound from the essential oil of Artemisia annua . Industrial production methods typically involve the extraction and purification of the compound from natural sources, followed by chemical synthesis to achieve the desired purity and yield.
Análisis De Reacciones Químicas
3,5,6-Trimethylhepta-1,2-dien-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
3,5,6-Trimethylhepta-1,2-dien-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, the compound is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the production of fragrances and flavors due to its unique odor profile .
Mecanismo De Acción
The mechanism of action of 3,5,6-Trimethylhepta-1,2-dien-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparación Con Compuestos Similares
3,5,6-Trimethylhepta-1,2-dien-4-one can be compared with other similar compounds such as 3,3,6-Trimethylhepta-1,5-dien-4-one and 3,3,6-Trimethylhepta-1,5-dien-4-ol . These compounds share a similar heptadienone backbone but differ in the position and number of methyl groups. The unique structure of this compound gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
140846-88-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-6-8(4)10(11)9(5)7(2)3/h7,9H,1H2,2-5H3 |
Clave InChI |
JBEGOYHZNLNXGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)C(=C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)




![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)


